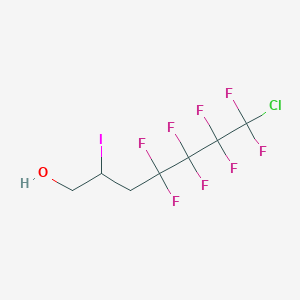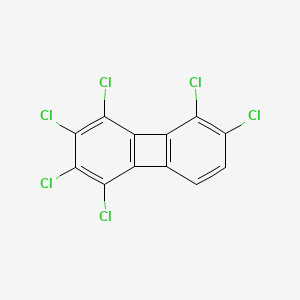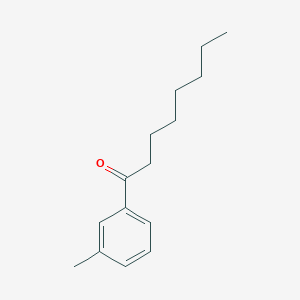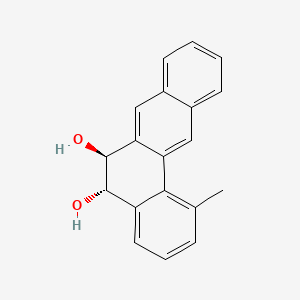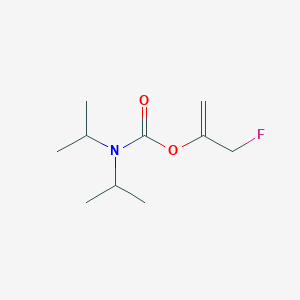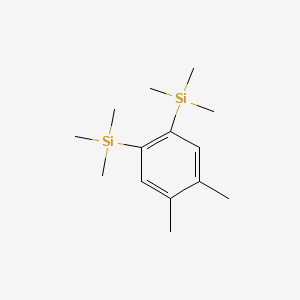
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a phenyl ring, with additional methoxy and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. A common approach might include:
Formation of the butane backbone: This could involve the reaction of a phenyl-substituted butane derivative with appropriate reagents to introduce the methoxy groups.
Final modifications: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could play a role in binding to biological targets, while the methoxy and methyl groups might influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethane
- 1-(4-Methylphenyl)-2-(methoxysulfonyl)butane
- 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-ethylbenzene
Uniqueness
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups, which can confer distinct chemical and physical properties. This uniqueness might make it particularly useful in certain applications where other similar compounds are less effective.
Eigenschaften
CAS-Nummer |
106369-09-9 |
|---|---|
Molekularformel |
C19H24O4S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-(4,4-dimethoxy-1-phenylbutan-2-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H24O4S/c1-15-9-11-17(12-10-15)24(20,21)18(14-19(22-2)23-3)13-16-7-5-4-6-8-16/h4-12,18-19H,13-14H2,1-3H3 |
InChI-Schlüssel |
JRAAAQSIWIBGCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
